molecular formula C9H14BrNO2 B13787824 (3,5-Dihydroxyphenyl)trimethylammonium bromide CAS No. 66941-36-4

(3,5-Dihydroxyphenyl)trimethylammonium bromide

Cat. No.: B13787824
CAS No.: 66941-36-4
M. Wt: 248.12 g/mol
InChI Key: LLUIZIASKGZXHT-UHFFFAOYSA-N
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Description

(3,5-Dihydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with a phenolic structure. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a trimethylammonium group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dihydroxyphenyl)trimethylammonium bromide typically involves the reaction of 3,5-dihydroxybenzyl alcohol with trimethylamine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: A polar solvent such as methanol or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dihydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various halide derivatives.

Scientific Research Applications

(3,5-Dihydroxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dihydroxyphenyl)trimethylammonium bromide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phenolic structure allows it to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways. The trimethylammonium group enhances its solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethylammonium bromide
  • Hexyltrimethylammonium bromide
  • Decamethonium bromide

Uniqueness

(3,5-Dihydroxyphenyl)trimethylammonium bromide is unique due to the presence of hydroxyl groups on the phenyl ring, which impart additional reactivity and potential for hydrogen bonding. This distinguishes it from other quaternary ammonium compounds that lack these functional groups.

Properties

CAS No.

66941-36-4

Molecular Formula

C9H14BrNO2

Molecular Weight

248.12 g/mol

IUPAC Name

(3,5-dihydroxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C9H13NO2.BrH/c1-10(2,3)7-4-8(11)6-9(12)5-7;/h4-6H,1-3H3,(H-,11,12);1H

InChI Key

LLUIZIASKGZXHT-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC(=CC(=C1)O)O.[Br-]

Origin of Product

United States

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